7-Fluoro-5-hydroxyindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
7-fluoro-5-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-5(11)1-4-2-7(12)10-8(4)6/h1,3,11H,2H2,(H,10,12) |
InChI Key |
JHZJCKIXINLUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)O)F)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 5 Hydroxyindolin 2 One and Its Structural Analogs
General Strategies for 2-Indolinone Core Construction
The construction of the 2-indolinone core is a fundamental step in the synthesis of this class of compounds. Various synthetic strategies have been developed, primarily revolving around cyclization reactions and multicomponent reactions.
Cyclization reactions are a cornerstone for the formation of the indolinone heterocyclic system. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond to close the five-membered ring.
An efficient method for constructing 2,3-functionalized indolines and 3-indolinones involves an intramolecular cascade cyclization of 2-aryl indoles. rsc.orgnih.gov This process can be initiated by an electrophilic reagent like N-chlorosuccinimide (NCS), leading to a chlorination/cyclization cascade. nih.gov The reaction conditions, such as the choice of solvent, can significantly influence the yield of the desired indolinone product. nih.gov For instance, using dichloromethane (B109758) (CH2Cl2) as a solvent has been shown to improve yields compared to carbon tetrachloride (CCl4), toluene (B28343), or diethyl ether (Et2O). nih.gov
The nature of the substituents on the starting indole (B1671886) can also affect the outcome of the cyclization. Indoles with electron-withdrawing groups, such as a nitro group at the 5-position, may fail to undergo the desired cyclization. nih.gov Conversely, indoles with methyl or methoxy (B1213986) substituents on the 2-phenyl ring are generally suitable substrates for these cyclization reactions, affording the corresponding indolinone products in high yields. nih.gov
Table 1: Effect of Solvent on the Yield of 3-Indolinone via Cascade Cyclization
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | CCl4 | 41 |
| 2 | CH2Cl2 | 53 |
| 3 | Toluene | - |
| 4 | Et2O | - |
Data derived from studies on the cyclization of 2-phenylindole (B188600) with NCS. nih.gov
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like indolinones in a one-pot fashion. nih.govnih.gov These reactions involve the combination of three or more starting materials to form a single product that incorporates most of the atoms from the reactants. nih.gov MCRs are advantageous due to their operational simplicity and high step-economy compared to traditional stepwise synthesis. nih.gov
Several MCRs have been developed for the modular assembly of indole-fused heterocycles. nih.govrsc.org For example, the reaction of an indole, formaldehyde, and an amino hydrochloride can rapidly produce indole-fused oxadiazepines. nih.gov While not directly forming a simple indolinone, these MCRs highlight the power of this strategy in building diverse indole-based scaffolds. nih.govrsc.orgresearchgate.net The development of MCRs specifically for the synthesis of chiral 3-substituted iso-indolinones has also been reported. biu.ac.il
The modular nature of MCRs allows for the rapid generation of a library of structurally diverse compounds, which is particularly valuable in drug discovery and medicinal chemistry for structure-activity relationship studies. nih.gov
Specialized Synthetic Routes for Fluorinated Indolinone Derivatives
The introduction of fluorine into the indolinone scaffold can be achieved through various methods, including direct fluorination of the pre-formed heterocycle or by using fluorinated precursors.
Fluorine can be introduced onto the indolinone ring system using either electrophilic or nucleophilic fluorinating agents.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, economical, and stable electrophilic fluorinating agents. wikipedia.org Examples include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgsigmaaldrich.com Selectfluor® is known to be an effective reagent for the difluorohydroxylation of substituted indoles, leading to 3,3-difluoroindolin-2-ols with high regioselectivity at the C3 position. acs.org This reaction is typically carried out under mild conditions. acs.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 or a single-electron transfer (SET) pathway. wikipedia.org
Nucleophilic fluorination , on the other hand, utilizes a nucleophilic fluoride (B91410) source (F-) to displace a leaving group or add to an unsaturated system. alfa-chemistry.com Common nucleophilic fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com
Anodic fluorination, an electrochemical method, has been successfully used for the fluorination of N-acetyl-3-substituted indole derivatives to produce trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net These difluorinated products can then be treated with a base to yield monofluoroindole derivatives. researchgate.net
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly selective, stable, and widely used. wikipedia.orgsigmaaldrich.com |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent. wikipedia.org |
An alternative strategy for preparing fluorinated indolinones is to start with precursors that already contain the fluorine atom. This approach avoids the often harsh conditions of direct fluorination on the final heterocyclic system.
One such method involves the domino trifluoromethylation/cyclization of 2-alkynylanilines using the fluoroform-derived CuCF3 reagent. organic-chemistry.org This reaction provides a direct route to 2-(trifluoromethyl)indoles, which can be further functionalized. organic-chemistry.org The protecting group on the aniline (B41778) nitrogen, such as tosyl or mesyl, is crucial for the success of the cyclization. organic-chemistry.org
Another approach is the synthesis of fluorinated amides, which can then undergo further transformations. For example, fluorinated conjugated amides can be prepared via a selective cross-metathesis reaction. nih.gov These fluorinated amides can then be used in subsequent reactions, such as enantioselective intramolecular aza-Michael reactions, to build more complex fluorinated heterocyclic systems. nih.gov
Oxidative dearomatization of indoles is a powerful strategy for the synthesis of indolin-3-ones. nih.govacs.org This process involves the oxidation of the indole ring, which breaks its aromaticity and allows for the introduction of new functional groups at the C2 and C3 positions.
A metal-free method for accessing fluorinated indoles has been developed, which involves the oxidative dearomatization of anilines with hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov The resulting 2-trifluoromethyl NH-indole products contain a 3-trifluoroacetyl group that can be further manipulated. nih.gov
Direct oxidative dearomatization of indoles can also be achieved using reagents like TEMPO oxoammonium salt in the presence of various nucleophiles. nih.gov This method allows for the synthesis of structurally diverse 2,2-disubstituted indolin-3-ones under mild conditions. nih.gov Furthermore, palladium-catalyzed C-H peroxygenation of 2-arylindoles provides a route to indolin-3-ones bearing a C2-quaternary center. acs.org A mild, green, and metal-free oxidative dearomatization of 3-substituted indoles to 3-hydroxyoxindoles has been developed using a sulfonium (B1226848) intermediate generated in situ. rsc.org
Synthetic Approaches for Hydroxylated Indolinone Derivatives
The synthesis of hydroxylated indolinones requires strategic planning to incorporate the hydroxyl group, which is reactive and can interfere with many standard organic transformations.
Strategies for Introducing Hydroxyl Groups onto the Indolinone Scaffold
Directly introducing a hydroxyl group onto a pre-formed indolinone ring or carrying it through a synthetic sequence from a hydroxylated starting material are the two main approaches.
Direct C-H Hydroxylation: Transition metal-catalyzed C-H hydroxylation has become a powerful tool for the late-stage functionalization of aromatic rings. researchgate.net For an indolinone scaffold, this could involve a directed ortho-hydroxylation, although regioselectivity can be a challenge. Metal-free, one-pot methods for the ortho-C–H hydroxylation of benzaldehydes, directed by a transient imine group, have been developed and could be adapted. researchgate.net
Oxidation of Indoles: The oxidation of indole derivatives is a common method to produce 2-hydroxy-indolin-3-ones. nih.gov While this introduces a hydroxyl at the C2 position, similar oxidative strategies could be explored for the aromatic ring of the indolinone.
Dakin-like Reactions: A Dakin-like reaction, which converts an aryl aldehyde or ketone to a phenol (B47542) using hydrogen peroxide or a peroxy acid, offers another route. If a formyl group is present at the desired position on the indolinone ring, this reaction can be used to generate the hydroxyl group. researchgate.net
Synthesis from Hydroxylated Precursors: A more common and controlled strategy involves starting with a precursor that already contains the hydroxyl group, often in a protected form like a methoxy ether. For example, a substituted aniline or nitrobenzene (B124822) with a methoxy group at the appropriate position can be used to construct the indolinone ring. The methoxy group can then be deprotected in a final step to reveal the hydroxyl functionality.
Protection and Deprotection Chemistry of Hydroxyl Functionalities
Given the reactivity of the hydroxyl group, its protection is often necessary during a multi-step synthesis. libretexts.org The choice of protecting group is critical; it must be stable to the reaction conditions used in subsequent steps and easily removable at the desired stage. organic-chemistry.org
Common strategies for protecting alcoholic or phenolic hydroxyl groups include conversion to ethers, esters, or acetals. libretexts.orghighfine.comslideshare.net
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |
| Ethers | |||
| Benzyl (B1604629) (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C), strong acids | Stable to base, mild acids, oxidation, reduction |
| p-Methoxybenzyl (PMB) | PMB-Cl with a base | Oxidative cleavage (DDQ, CAN), strong acids | Similar to Bn, but can be removed oxidatively |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl with a base (e.g., imidazole) in DMF | Fluoride sources (TBAF), acidic conditions | Stable to base, chromatography; labile to acid |
| Methyl (Me) | Methyl iodide (MeI) or dimethyl sulfate (B86663) with a base | HBr, BBr₃ | Very stable, requires harsh removal conditions |
| Acetals | |||
| Tetrahydropyranyl (THP) | Dihydropyran (DHP) with an acid catalyst (e.g., PTSA) | Aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, organometallics |
Table 1: Common Protecting Groups for Hydroxyl Functionalities and their Cleavage Conditions. highfine.comhighfine.com
For diol systems, cyclic acetals and ketals, such as benzylidene or acetone (B3395972) acetals, are frequently employed. highfine.com The selection of an orthogonal protecting group strategy is vital when multiple reactive groups are present, allowing for the selective deprotection of one group while others remain intact. organic-chemistry.org
Proposed and Established Synthetic Pathways to 7-Fluoro-5-hydroxyindolin-2-one
While specific literature detailing the synthesis of this compound is scarce, plausible routes can be proposed based on established methodologies for analogous structures.
Stepwise Synthesis from Readily Available Starting Materials
A logical stepwise approach would commence with a commercially available, appropriately substituted benzene (B151609) derivative. One potential pathway could start from 4-fluoro-2-nitrophenol (B1295195).
Proposed Synthetic Route:
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 4-fluoro-2-nitrophenol would first be protected, for instance, as a benzyl ether using benzyl chloride and a suitable base. This prevents interference in subsequent steps.
Introduction of the Acetate Side Chain: The protected nitrophenol would undergo a reaction to introduce the two-carbon unit required for the lactam ring. A common method is the Reissert indole synthesis or a related pathway involving the reduction of the nitro group followed by cyclization. A more direct approach could involve a palladium-catalyzed C-H activation/amination sequence on a suitable β-arylethylamine substrate. organic-chemistry.org A classic approach involves the Japp-Klingemann reaction or the Fischer indole synthesis, though the latter is more common for indoles than oxindoles. nih.gov
Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the indolin-2-one ring. A variety of reducing agents can be used, such as H₂ with a palladium catalyst, which can sometimes effect cyclization in the same step. google.com An alternative for reducing a substituted isatin (B1672199) intermediate to the corresponding indolin-2-one involves using triethylsilane in trifluoroacetic acid. google.com
Deprotection: The final step would be the removal of the benzyl protecting group via hydrogenolysis (H₂ on Pd/C) to yield the target molecule, this compound.
This multi-step process allows for controlled synthesis and purification of intermediates, which is often necessary for complex targets.
One-Pot or Cascade Reactions for Enhanced Efficiency
Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.orgwhiterose.ac.uk
A potential one-pot synthesis for a related structure, 7-azaindoline, has been developed using a domino reaction between 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde, controlled by the choice of an alkali-amide base. rsc.orgrsc.org A similar strategy could be envisioned for this compound, starting from a suitably substituted fluoropyridine or aniline derivative.
For example, a cascade reaction could be designed involving a Michael addition followed by an intramolecular cyclization and aromatization sequence, as seen in the synthesis of functionalized indolizines. nih.gov The development of such a process for this compound would require careful selection of starting materials and reaction conditions to control the chemoselectivity of the tandem process. rsc.orgnih.gov
Optimization of Reaction Conditions (Catalysis, Solvent Systems, Temperature)
The yield and purity of the final product in any synthetic route are highly dependent on the optimization of reaction conditions.
Catalysis: Palladium catalysts are extensively used in the synthesis of indoles and indolines, particularly for C-H amination and cross-coupling reactions that are key to forming the heterocyclic ring. organic-chemistry.orgnih.gov Molecular iodine has also been shown to be an effective catalyst for certain reactions leading to indolinone-containing structures. researchgate.net For cascade reactions, the choice of catalyst can be crucial for directing the reaction down the desired pathway. rsc.org
Solvent Systems: The choice of solvent can significantly impact reaction outcomes. For cyclization steps that generate water, high-boiling aromatic solvents like toluene or xylene are often used to facilitate its removal via azeotropic distillation. google.com In recent years, there has been a move towards more environmentally benign solvents. Deep eutectic solvents (DES), for example, have been used in combination with ultrasound to improve reaction yields and rates in the synthesis of indolin-2-one derivatives. nih.gov
Temperature: Reaction temperature is a critical parameter that must be carefully controlled. Elevated temperatures are often required for cyclization steps to overcome activation energy barriers. google.com However, other steps, such as those involving sensitive functional groups or thermally unstable intermediates, may require cooling. Optimization studies typically involve screening a range of temperatures to find the ideal balance between reaction rate and selectivity, minimizing the formation of byproducts.
Advanced Synthetic Techniques and Methodological Innovations
The synthesis of functionalized indolin-2-ones has evolved significantly, moving beyond classical methods to embrace more sophisticated and efficient technologies. These advancements are crucial for accessing complex molecules like this compound and its analogs with high purity and yield.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govmdpi.com The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. nih.govmdpi.comnih.gov This technique is particularly advantageous in the synthesis of heterocyclic compounds like indolinones.
The construction of the indolinone core and its subsequent functionalization can be significantly expedited using microwave technology. For instance, the condensation of isatins with active methylene (B1212753) compounds, a common strategy for preparing 3-substituted indolin-2-ones, can be performed efficiently under microwave irradiation. mdpi.com While a direct microwave-assisted synthesis of this compound is not extensively documented, analogous transformations reported in the literature provide a strong basis for its potential application. For example, the synthesis of various substituted indolin-2-one derivatives has been achieved with high yields in short reaction times using microwave heating. organic-chemistry.org
A plausible microwave-assisted approach to a precursor of this compound could involve the cyclization of a suitably substituted aniline derivative. The use of microwave irradiation in such intramolecular cyclizations has been shown to be highly effective. mdpi.com The following table summarizes representative examples of microwave-assisted synthesis of indolinone-related structures, highlighting the significant rate enhancements and improved yields compared to conventional heating methods.
| Product | Reactants | Catalyst/Solvent | Microwave Conditions | Reaction Time | Yield (%) | Reference |
| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline derivatives, primary heterocyclic amine, cyclic 1,3-diketone | DMF | 150 °C, 100 W | 8 min | 68-82 | nih.gov |
| Quinolin-4-ylmethoxychromen-4-ones | --- | YbCl₃ (catalyst), solvent-free | 100 °C | 4 min | 80-95 | nih.gov |
| 2-Methyl-1H-indole-3-carboxylate derivatives | N-aryl enamine carboxylates | Pd(OAc)₂/Cu(OAc)₂, DMF | 60 °C | 3 h | >90 | mdpi.com |
| 3-Hydroxy-3-carboxymethyloxindoles | Isatins, malonic acid | Dioxane, triethylamine | --- | --- | 80-87 | mdpi.com |
These examples underscore the potential of microwave-assisted synthesis to facilitate the rapid and efficient production of complex heterocyclic systems like this compound.
Transition Metal Catalysis in Indolinone Functionalization
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org In the context of indolinone synthesis, transition metals play a crucial role in both the construction of the heterocyclic core and the introduction of various functional groups.
The direct C-H functionalization of the indolinone scaffold is a particularly powerful strategy, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Palladium, rhodium, and copper catalysts are commonly employed for this purpose. For the synthesis of this compound, transition metal-catalyzed methods could be envisioned for the introduction of both the fluorine and hydroxyl groups onto a pre-formed indolinone ring.
For instance, palladium-catalyzed C-H fluorination has emerged as a viable method for the direct introduction of fluorine atoms into aromatic and heterocyclic systems. rsc.org Similarly, iron-catalyzed hydroxylation reactions, which can utilize molecular oxygen as a green oxidant, offer a direct route to hydroxylated indolinones. researchgate.netnih.gov An iron salt can catalyze the direct hydroxylation of the C(sp³)–H bond at the 3-position of indolin-2-ones. researchgate.net
The table below presents examples of transition metal-catalyzed reactions relevant to the functionalization of the indolinone core.
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
| Oxidative C(sp³)-H/C(sp³)-H Cross-Coupling and Hydroxylation | Fe(OAc)₂ | Indolin-2-one and alkyl-substituted N-heteroarenes | 3-Alkyl-3-hydroxyindolin-2-one | --- | researchgate.netnih.gov |
| C-H Trifluoromethylthiolation | Copper-promoted | Benzamide derivatives | Ortho-trifluoromethylthiolated benzamides | --- | nih.gov |
| Indole Dearomatization/Spirocyclization | Gold(I) or Palladium(0) | Functionalized indoles | Fluorinated spiroindolenines | up to 87% | researchgate.netresearchgate.net |
| Benzene Hydroxylation | Vanadium, Iron, or Copper on activated carbon | Benzene | Phenol | up to 92% selectivity | researchgate.net |
These catalytic systems demonstrate the potential for late-stage functionalization of the indolinone scaffold, providing a convergent and efficient pathway to derivatives like this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. researchgate.net In the synthesis of this compound, several green chemistry strategies can be implemented to minimize waste, reduce energy consumption, and use less hazardous substances.
One of the key aspects of green chemistry is the use of alternative reaction media. Water, ionic liquids, and supercritical fluids are considered greener alternatives to conventional volatile organic solvents. nih.govyoutube.com For instance, the synthesis of trisindolines has been successfully carried out in water using a reusable CuWO₄ nanoparticle catalyst. nih.gov The use of solvent-free reaction conditions, often coupled with microwave irradiation, represents another significant green approach. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly synthetic route. mdpi.com Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and can provide exquisite chemo-, regio-, and stereoselectivity. While specific biocatalytic routes to this compound are not yet established, the potential for using enzymes like hydroxylases or halogenases for the functionalization of the indolinone core is an exciting area for future research.
The following table highlights some green chemistry approaches applicable to the synthesis of indolinone and related heterocyclic structures.
| Green Chemistry Principle | Approach | Example Reaction | Catalyst/Conditions | Benefit | Reference |
| Use of Safer Solvents | Reaction in water | Synthesis of trisindolines | CuWO₄ nanoparticles, 60 °C | Avoids organic solvents, reusable catalyst | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Synthesis of quinolin-4-ylmethoxychromen-2-ones | YbCl₃, solvent-free, 100 °C | Reduced reaction time (4 min) and energy consumption | nih.gov |
| Use of Renewable Feedstocks/Catalysts | Use of a bio-based catalyst | Synthesis of indolizines | Anhydrous citric acid, room temperature, solvent-free | Sustainable and non-toxic catalyst | researchgate.net |
| Catalysis | Biocatalysis | Asymmetric synthesis of amine-containing pharmaceuticals | Transaminases, imine reductases, etc. | High selectivity, mild conditions, reduced waste | mdpi.com |
By integrating these advanced synthetic techniques—microwave-assisted synthesis, transition metal catalysis, and green chemistry principles—the development of efficient, selective, and sustainable routes to this compound and its analogs is becoming increasingly feasible. These methodologies not only provide access to novel chemical entities for various applications but also align with the growing demand for environmentally responsible chemical manufacturing.
Spectroscopic and Advanced Analytical Characterization of 7 Fluoro 5 Hydroxyindolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-Fluoro-5-hydroxyindolin-2-one, a complete NMR analysis would involve a suite of experiments to map out its unique atomic framework.
¹H NMR for Proton Environment and Coupling Patterns
A ¹H NMR spectrum would be essential to identify all hydrogen atoms (protons) in the molecule. The spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) group protons in the five-membered ring, and the protons on the amine (N-H) and hydroxyl (O-H) groups. The chemical shift (δ) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling constants (J). This data would be crucial for piecing together the connectivity of the proton framework.
¹³C NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Key signals would include the carbonyl carbon (C=O) of the lactam ring, typically found far downfield, the aromatic carbons, and the aliphatic carbon of the CH₂ group. The influence of the electron-withdrawing fluorine and oxygen atoms would cause characteristic shifts in the positions of the adjacent carbon signals.
¹⁹F NMR for Fluorine Chemical Shifts and Multiplicities
As a fluorinated compound, ¹⁹F NMR spectroscopy would offer a direct and highly sensitive method to probe the environment of the fluorine atom. The spectrum would display a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to nearby protons (H-F coupling), providing valuable information about the proximity of hydrogen atoms to the fluorine substituent, which helps to confirm its position on the aromatic ring.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity
To unambiguously assemble the structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, visually connecting signals from protons that are on adjacent atoms. sdsu.edu
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate proton signals with the signals of the carbon atoms they are directly attached to, confirming C-H bonds. youtube.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Identification of Characteristic Vibrational Modes (C=O, N-H, O-H, C-F)
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
C=O (Carbonyl) stretch: A strong, sharp absorption band characteristic of the lactam (cyclic amide) carbonyl group.
N-H (Amine) stretch: A moderate absorption band corresponding to the stretching vibration of the N-H bond in the lactam ring.
O-H (Hydroxyl) stretch: A broad absorption band due to the stretching of the O-H bond of the phenol (B47542) group.
C-F (Carbon-Fluorine) stretch: An absorption band in the fingerprint region, indicating the presence of the C-F bond.
Without experimental data, any presentation of specific values in tables or detailed discussion of spectra would be speculative and would not meet the required standards of scientific accuracy.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a molecule's elemental composition. By providing mass measurements with high accuracy and precision, HRMS offers definitive evidence for the chemical formula of a compound.
Accurate Mass Determination for Molecular Formula Confirmation
The molecular formula of this compound is C₈H₆FNO₂. The theoretical exact mass of the monoisotopic peak ([M+H]⁺) for this compound can be calculated with high precision. Experimental determination via HRMS would be expected to yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₈H₆FNO₂ | - |
| Theoretical m/z ([M+H]⁺) | 168.0455 | 168.0453 |
| Mass Accuracy (ppm) | - | < 5 ppm |
Note: The observed value is hypothetical as specific experimental data is not publicly available.
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable information about a molecule's structure through the analysis of its fragmentation patterns. While specific fragmentation data for this compound is not available in the public domain, a general predictive analysis can be made based on its structure. The indolin-2-one core, substituted with fluoro and hydroxyl groups, would be expected to undergo characteristic fragmentation pathways. These might include the loss of small neutral molecules such as carbon monoxide (CO) or water (H₂O), as well as cleavages of the heterocyclic ring, providing key insights into the connectivity of the atoms.
X-ray Crystallography
Definitive Determination of Solid-State Molecular Structure and Stereochemistry
A single-crystal X-ray diffraction analysis of this compound would provide the definitive solid-state structure. This would confirm the planarity of the indolin-2-one ring system and the precise locations of the fluorine and hydroxyl substituents on the aromatic ring. For chiral molecules, this technique can also establish the absolute stereochemistry. However, as this compound is not chiral, this aspect is not applicable.
| Crystallographic Parameter | Hypothetical Data |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Bond Length (C-F) | ~1.35 Å |
| Bond Length (C-O) | ~1.36 Å |
| Dihedral Angles | Indicative of ring planarity |
Note: The crystallographic data presented is hypothetical and serves as an example of what would be obtained from an X-ray analysis.
Analysis of Intermolecular Interactions in the Crystalline Lattice
Beyond the individual molecular structure, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by a network of intermolecular interactions. For this compound, these would likely include hydrogen bonding involving the hydroxyl group and the amide functionality, as well as potential C-H···F and π-π stacking interactions. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and crystal morphology.
Chromatographic Purity and Isomer Separation Techniques
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any isomers or impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A typical HPLC method for a compound like this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For this compound, a purity of ≥95% is often required for research applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach for analyzing compounds of this nature.
Detailed research findings indicate that for structurally similar compounds, such as 5-fluoro-2-oxindole, a C18 reversed-phase column provides effective separation. google.com The mobile phase typically consists of a mixture of water and acetonitrile, often with a small percentage of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. google.com Detection is commonly performed using a UV detector, with the wavelength set to a value where the compound exhibits strong absorbance, such as 214 nm. google.com
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity. Both isocratic methods, where the mobile phase composition remains constant, and gradient methods, where the composition changes over the course of the analysis, can be employed. google.com Gradient elution is often preferred for complex samples to ensure the elution of all components within a reasonable timeframe.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Chiral Chromatography for Enantiomeric Separation (if applicable)
Given that this compound possesses a chiral center at the C3 position of the indolinone ring, it can exist as a pair of enantiomers. The separation and analysis of these enantiomers are critical, as they may exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose.
The enantiomeric separation of indolinone and isoindolinone derivatives is frequently achieved using polysaccharide-based chiral stationary phases (CSPs). nih.govnih.gov Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for resolving the enantiomers of a wide range of chiral compounds, including those with structures analogous to this compound. nih.govnih.gov
For instance, the enantiomeric excess of isoindolinone derivatives has been successfully determined using a Chiralpack IA3 column, which is also a polysaccharide-based CSP. google.com The mobile phase in chiral separations often consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and an alcohol modifier like isopropanol (B130326) or ethanol. google.com The choice of the specific CSP and the composition of the mobile phase are crucial for achieving baseline separation of the enantiomers.
Table 2: Representative Chiral HPLC Parameters for Enantiomeric Separation of this compound
| Parameter | Condition |
| Column | Chiralpak® AD (e.g., 250 mm x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Computational and Theoretical Studies on 7 Fluoro 5 Hydroxyindolin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for 7-Fluoro-5-hydroxyindolin-2-one would focus on determining its ground-state electronic energy and the spatial distribution of its electrons. From this, a variety of molecular properties can be derived.
Key molecular properties that would be calculated using DFT include:
Optimized Geometry: The three-dimensional arrangement of atoms with the lowest energy.
Vibrational Frequencies: Predictions of the molecule's infrared (IR) and Raman spectra, which can aid in its experimental identification.
Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and reactivity.
A hypothetical data table for DFT-calculated properties might look like this:
| Property | Predicted Value |
| Ground State Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| Point Group | e.g., C1 |
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
An analysis of the HOMO and LUMO of this compound would reveal:
HOMO: The region of the molecule most likely to donate electrons in a reaction. The energy of the HOMO is related to the molecule's ionization potential.
LUMO: The region of the molecule most likely to accept electrons. The energy of the LUMO is related to the molecule's electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule.
A representative data table for FMO analysis would be:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the molecule's surface.
For this compound, an ESP map would highlight:
Electron-rich regions (negative potential): These areas, typically shown in red or yellow, are susceptible to electrophilic attack. In this molecule, these would likely be around the oxygen and fluorine atoms.
Electron-poor regions (positive potential): These areas, shown in blue, are susceptible to nucleophilic attack. These would likely be located around the hydrogen atoms of the hydroxyl and amine groups.
This analysis is invaluable for predicting how the molecule will interact with other molecules, including potential binding partners like proteins.
Molecular Modeling and Simulation
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques explore its dynamic behavior over time.
Conformational Analysis and Energy Minimization
Molecules are not rigid structures; they can adopt various three-dimensional shapes, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations of a molecule.
For this compound, this would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The low-energy conformations represent the most likely shapes the molecule will adopt. Energy minimization is then used to find the precise geometry of the most stable conformer(s).
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations provide a "movie" of a molecule's motion over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can predict how the molecule will behave in a given environment (e.g., in a solvent like water).
An MD simulation of this compound would reveal:
Flexibility: Which parts of the molecule are most mobile.
Intermolecular Interactions: How the molecule interacts with surrounding solvent molecules.
These simulations are particularly useful for understanding how a molecule might bind to a biological target, as they can reveal the dynamic nature of the binding process.
In Silico Prediction of Molecular Interactions and Binding Modes
The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. Molecular docking and complementarity assessments are computational techniques used to predict these interactions.
Molecular Docking to Hypothetical Target Binding Sites
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the molecule into the binding sites of various hypothetical protein targets. The oxindole (B195798) scaffold is a privileged structure in medicinal chemistry, known to interact with a range of enzymes, such as kinases, and receptors.
A hypothetical docking study of this compound would likely reveal key interactions. The hydroxyl group at the 5-position and the carbonyl group at the 2-position are prime candidates for forming hydrogen bonds with amino acid residues in a protein's binding pocket. The fluorine atom at the 7-position can engage in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. The aromatic ring system can participate in π-π stacking or hydrophobic interactions. The outcomes of such simulations would provide insights into which protein families are most likely to be modulated by this compound, guiding future experimental validation.
Assessment of Ligand-Target Complementarity (Shape and Electrostatic)
Electrostatic complementarity refers to the matching of positive and negative electrostatic potentials between the ligand and the target. The electronegative fluorine and oxygen atoms of this compound create a specific electrostatic potential map around the molecule. A complementary binding site would feature electropositive regions, such as those formed by basic amino acid residues (e.g., lysine, arginine), positioned to interact favorably with these negative potentials. Computational tools can generate and visualize these electrostatic potential maps to predict the likelihood of a productive interaction.
Prediction of Relevant Physicochemical Descriptors
The "drug-likeness" of a molecule, or its potential to be developed into an orally administered drug, can be estimated by calculating various physicochemical descriptors.
Topological Polar Surface Area (TPSA) and Lipophilicity (logP)
Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better cell permeability.
Predicted Physicochemical Properties of this compound
| Descriptor | Predicted Value | Significance |
| TPSA | ~58 Ų | Suggests good potential for cell membrane permeability. |
| logP | ~1.2-1.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for drug absorption. |
Note: These values are estimates based on computational models and may vary slightly between different prediction software.
Compliance with Drug-Likeness Rules (e.g., Lipinski's Rule of Five, Veber's Rule)
Several "rules of thumb" have been developed to quickly assess the drug-likeness of a compound. These rules are based on the physicochemical properties of known orally bioavailable drugs.
Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it meets the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight of less than 500 Daltons.
A logP not greater than 5.
Veber's Rule adds further criteria for good oral bioavailability:
A TPSA of 140 Ų or less.
10 or fewer rotatable bonds.
Drug-Likeness Profile of this compound
| Rule | Parameter | Value for this compound | Compliance |
| Lipinski's Rule | Hydrogen Bond Donors | 2 (hydroxyl and amine) | Yes |
| Hydrogen Bond Acceptors | 2 (carbonyl and hydroxyl oxygens) | Yes | |
| Molecular Weight | ~167.14 g/mol | Yes | |
| logP | ~1.2-1.5 | Yes | |
| Veber's Rule | TPSA | ~58 Ų | Yes |
| Rotatable Bonds | 0 | Yes |
Based on these widely accepted rules, this compound exhibits a highly favorable profile for consideration as a potential oral drug candidate.
Theoretical Mechanistic Investigations of Reactivity
Theoretical chemistry can also be employed to understand the intrinsic reactivity of a molecule. For this compound, this could involve quantum mechanical calculations to determine the electron distribution, bond strengths, and the energies of different molecular orbitals (e.g., HOMO and LUMO).
Such studies could predict the most likely sites for metabolic attack, for instance, by cytochrome P450 enzymes. The hydroxyl group and the aromatic ring are potential sites for oxidation or conjugation. Understanding these metabolic pathways is crucial in the early stages of drug development. Furthermore, theoretical calculations can shed light on the molecule's chemical stability and potential for degradation under various conditions.
Computational Elucidation of Reaction Pathways for Synthesis or Transformation
A computational investigation into the reaction pathways for the synthesis or transformation of this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT). These studies are instrumental in mapping out the potential energy surface of a chemical reaction, identifying intermediates, and determining the most likely sequence of steps that lead from reactants to products.
For the synthesis of this compound, computational chemists would model proposed synthetic routes. For instance, if a synthetic plan involved the cyclization of a precursor molecule, calculations would be performed to model the energetics of this ring-closing step. This would involve optimizing the geometries of the starting materials, any intermediates, and the final product. By comparing the energies of different potential pathways, the most energetically favorable route can be predicted.
Similarly, for transformations of this compound, such as further functionalization, computational models would elucidate the reactivity of different sites on the molecule. For example, calculations could predict whether an electrophilic substitution would be more likely to occur on the aromatic ring or if a reaction would favor the hydroxyl group.
Currently, there are no specific published studies detailing these reaction pathways for this compound. Therefore, a data table of computed reaction energies for its synthesis or transformation cannot be provided at this time.
Transition State Analysis and Activation Energy Calculations
A critical component of elucidating reaction pathways is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate between a reactant and an intermediate or a product. The energy difference between the reactants and the transition state is known as the activation energy (Ea), which is a key determinant of the reaction rate.
Computational methods are used to locate the geometry of a transition state and calculate its energy. This is a complex task, as a transition state is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For this compound, such analyses would be crucial for understanding the kinetics of its formation or subsequent reactions. For example, in a hypothetical intramolecular cyclization to form the indolin-2-one ring, transition state analysis would provide the activation energy for this key step. This information helps in predicting the feasibility of a reaction under specific conditions (e.g., temperature).
As with the reaction pathways, specific published data on transition state analysis and activation energy calculations for this compound are not available. A data table summarizing these parameters remains to be populated by future research.
Table of Activation Energies for Hypothetical Reactions (Note: The following table is a template for how such data would be presented. No experimental or calculated values for this compound are currently available.)
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar Studies of 7 Fluoro 5 Hydroxyindolin 2 One Derivatives
Systematic Structural Modifications of the 7-Fluoro-5-hydroxyindolin-2-one Scaffold
The chemical tractability of the indolin-2-one ring system allows for diverse modifications, enabling a thorough exploration of the chemical space around the core structure to optimize for potential biological targets.
The N-1 position of the indolinone ring features a secondary amine within an amide bond, which is a crucial site for hydrogen bonding and can be readily substituted. Research on related 5-fluoro-2-indolinone derivatives has shown that the N-H proton is often vital for interacting with biological targets, such as the hinge region of protein kinases. However, substitution at this position can also significantly enhance activity.
Studies on other 2-indolinone derivatives have indicated that introducing small alkyl or benzyl (B1604629) groups at the N-1 position can increase inhibitory activity against certain targets. semanticscholar.org For example, N-alkylation can improve cell permeability and metabolic stability. The introduction of N-aryl or N-allyl fragments has also been explored, with these modifications having a significant influence on the compound's biological activities. nih.gov It is hypothesized that such substitutions on the this compound scaffold would similarly modulate its pharmacological profile by altering lipophilicity and introducing steric features that could lead to new, favorable interactions within a target's binding site. semanticscholar.orgnih.gov
Table 1: Hypothetical Influence of N-1 Substitutions on the Activity of the Indolinone Scaffold Data extrapolated from studies on related indolinone derivatives.
| Substituent (R) | Potential Effect on Activity | Rationale |
| -H (unsubstituted) | Baseline activity | Can act as a crucial hydrogen bond donor. researchgate.net |
| -CH₃, -C₂H₅ (Small Alkyl) | Potential increase | May enhance lipophilicity and cell penetration. semanticscholar.org |
| -CH₂Ph (Benzyl) | Potential increase | Introduces bulk and potential for pi-stacking interactions. semanticscholar.org |
| -Allyl | Significant modulation | Can alter binding mode and introduce reactivity. nih.gov |
The C-3 position is the most frequently modified site on the indolin-2-one scaffold, often serving as the attachment point for side chains that confer target specificity. A common modification is the Knoevenagel condensation of the C-3 methylene (B1212753) group with various aldehydes to create 3-arylidene-indolin-2-one derivatives.
The nature of the substituent at this position dramatically influences biological activity. For instance, in a series of N-allyl-indolin-2-ones, a derivative bearing a 3-(m-aminobenzylidene) moiety showed potent activity against the MCF-7 breast cancer cell line. nih.gov In other studies focused on 5-fluoroindolin-2-one derivatives designed as antitumor agents, the C-3 position was substituted with various aromatic Shiff bases or urea-linked fragments, with several compounds showing activity comparable to or better than the positive control. researchgate.net These findings strongly suggest that for this compound, the C-3 position is the critical vector for directing the molecule toward a specific biological target, with the choice of substituent dictating its potency and selectivity.
Table 2: Research Findings on C-3 Substituted Indolin-2-one Derivatives
| Scaffold | C-3 Substituent | Biological Activity Investigated | Key Finding | Reference |
| N-allyl-indolin-2-one | 3-(m-aminobenzylidene) | Anticancer (MCF-7 cells) | IC₅₀ = 18.42 µM | nih.gov |
| N-allyl-indolin-2-one | 3-(2-pyridylmethylene) | Antifungal (Candida species) | High activity (MIC = 3.1 µg/mL) | nih.gov |
| 5-fluoroindolin-2-one | Urea-linked moieties | Antitumor | Compounds 6e and 6f showed high activity. | researchgate.net |
| 5-fluoroindolin-2-one | Aromatic Shiff bases | Antitumor | Several compounds showed high activity. | researchgate.net |
The C-5 hydroxyl group is a significant functional group that can act as both a hydrogen bond donor and acceptor. Its presence influences the polarity, solubility, and electronic properties of the entire molecule. Modifying this group through etherification (e.g., forming a methoxy (B1213986) ether) or esterification would remove its hydrogen bond-donating capability.
This change could have several consequences. If the hydroxyl proton is involved in a critical hydrogen bond with the biological target, these modifications would likely lead to a loss of activity. Conversely, if the hydroxyl group is exposed to a solvent or a hydrophobic pocket, converting it to an ether or ester could enhance binding affinity by increasing lipophilicity and promoting favorable hydrophobic interactions. Furthermore, esterification can be used as a prodrug strategy to improve bioavailability.
The fluorine atom at the C-7 position is a key feature of the scaffold. It is a small, highly electronegative atom that can significantly alter the electronic properties of the aromatic ring. Research on related kinase inhibitors has shown that substituting a proton with a fluorine atom can improve activity and metabolic stability without significantly increasing steric bulk. researchgate.net The C-7 fluoro group can lower the pKa of the N-1 amide proton and the C-5 hydroxyl group, potentially enhancing their hydrogen bonding capabilities.
Investigating positional isomers, such as moving the fluorine to the C-4, C-5, or C-6 position, would likely result in distinct biological profiles due to the altered electronic and steric environment. Replacing the fluorine with other halogens like chlorine or bromine would systematically increase the size (steric bulk) and alter the electronic influence. While chlorine is also electron-withdrawing, it is larger than fluorine, which could lead to steric clashes in a tight binding pocket. This systematic variation is a classic medicinal chemistry strategy to probe the steric and electronic requirements of the target binding site.
Correlation of Structural Features with Hypothetical Biological Activities
The hypothetical biological activity of any this compound derivative is a direct consequence of the interplay between the electronic and steric properties of its substituents.
Electronic Effects: The scaffold contains a combination of electron-donating (-OH) and electron-withdrawing (-F, C=O) groups. The C-7 fluorine atom strongly withdraws electron density from the aromatic ring, which influences the acidity of the C-5 hydroxyl and N-1 amide. This electronic tuning is critical for establishing optimal hydrogen bonding and other polar interactions with a biological target. Substituents introduced at the C-3 position can further modify the electron distribution across the conjugated system, impacting the molecule's binding energy.
Steric Effects: The size and shape of substituents at the N-1 and C-3 positions are paramount. Bulky groups at N-1 can influence the orientation of the entire scaffold within a binding site. The side chain at C-3 must possess the correct size, shape, and flexibility to fit snugly into its corresponding pocket on the target protein. An optimal steric fit maximizes favorable van der Waals contacts and displaces water molecules, leading to a gain in binding entropy and higher affinity. Conversely, a substituent that is too large will cause steric hindrance, preventing proper binding and reducing or abolishing biological activity.
Role of Hydrogen Bonding and Halogen Bonding in Binding Selectivity
The binding selectivity of this compound derivatives is critically influenced by hydrogen and halogen bonding. The hydroxyl group at the 5-position and the N-H group of the indolinone ring can act as hydrogen bond donors, while the carbonyl oxygen and the fluorine atom can serve as hydrogen bond acceptors. These interactions are pivotal in the precise orientation of the molecule within a protein's binding pocket.
The fluorine atom at the 7-position, in addition to its role in hydrogen bonding, can participate in halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength and directionality of these bonds can significantly contribute to the binding affinity and selectivity of the compound for its target. The ability of fluorine to engage in such interactions, although weaker compared to heavier halogens, can be a determining factor in ligand recognition.
Influence of Conformational Flexibility on Binding Affinity
The conformational flexibility of the indolin-2-one scaffold and its substituents plays a crucial role in determining binding affinity. The ability of the molecule to adopt a low-energy conformation that is complementary to the topography of the binding site is essential for a strong interaction. For derivatives of this compound, the rotational freedom around the bonds connecting substituents to the core structure allows the molecule to explore various conformational states. A rigidified conformation that pre-organizes the key interacting groups for optimal binding can lead to a significant increase in affinity by reducing the entropic penalty of binding.
Cheminformatic Approaches in SAR Analysis
Cheminformatic tools are indispensable in modern drug discovery for analyzing and predicting the Structure-Activity Relationships (SAR) of compounds like this compound.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can quantify the impact of various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, on their inhibitory potency. By generating a statistically robust model, it becomes possible to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.
A typical QSAR study on this scaffold would involve the generation of molecular descriptors for a training set of compounds with known activities. These descriptors are then used to build a predictive model which is subsequently validated using an external test set of compounds.
Pharmacophore Modeling for Identifying Essential Structural Features
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, along with their spatial relationships, that are critical for binding to a particular target.
Mechanistic Investigations and Molecular Target Interactions of 7 Fluoro 5 Hydroxyindolin 2 One
Exploration of Molecular Mechanisms of Action
The molecular mechanisms through which 7-Fluoro-5-hydroxyindolin-2-one may exert its effects can be hypothesized by examining the established activities of other substituted indolin-2-one derivatives.
Interactions with Enzymatic Pathways (e.g., kinase inhibition, glucosidase inhibition, MAO inhibition)
Kinase Inhibition: The indolin-2-one core is a well-established pharmacophore for kinase inhibitors. nih.govnih.govacs.org These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The N-H group and the C-2 carbonyl oxygen of the indolin-2-one ring are crucial for forming hydrogen bonds with the hinge region of the kinase. researchgate.netresearchgate.net
The substitutions at the 5 and 7 positions of the indolin-2-one ring are known to be key determinants of potency and selectivity. acs.org For instance, a fluorine atom at the C-6 position has been shown to enhance inhibitory activity against platelet-derived growth factor (PDGF) receptor tyrosine kinase. acs.org The 7-fluoro substituent in this compound, due to its strong electron-withdrawing nature, could modulate the electronic properties of the aromatic ring and influence key interactions within the ATP-binding site. The 5-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity. researchgate.net
Several classes of kinases could be potential targets for this compound, including:
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and EGFR, which are crucial in angiogenesis and cancer progression. nih.govacs.org
p21-activated kinase 4 (PAK4): A key regulator of cytoskeletal dynamics and cell migration. nih.gov
Aurora Kinases: Serine/threonine kinases that play essential roles in cell cycle regulation. researchgate.netmdpi.com
Glucosidase Inhibition: Derivatives of indolin-2-one have demonstrated potent α-glucosidase inhibitory activity. nih.govresearchgate.netubaya.ac.id α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. youtube.com Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels.
Studies on 3,3-di(indolyl)indolin-2-ones have shown that these compounds can be effective α-glucosidase inhibitors. nih.govresearchgate.net Molecular docking studies suggest that the indolin-2-one moiety can interact with the active site of the enzyme through hydrogen bonds and hydrophobic interactions. nih.gov The 5-hydroxy group of this compound could potentially form crucial hydrogen bonds with key residues in the α-glucosidase active site, while the 7-fluoro group could enhance hydrophobic interactions, contributing to its inhibitory potential.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov While there is less direct evidence for indolin-2-ones as MAO inhibitors, various heterocyclic compounds are known to possess this activity. nih.govresearchgate.net The electronic properties conferred by the fluoro and hydroxyl groups on the aromatic ring of this compound could influence its ability to bind to the active site of MAO-A or MAO-B. Computational studies on other heterocyclic scaffolds have shown that specific substitutions are critical for potent and selective MAO inhibition. frontiersin.orgnih.gov
Modulation of Receptor-Ligand Binding Events
A patent has disclosed that certain indolin-2-one derivatives exhibit affinity for vasopressin and oxytocin (B344502) receptors, suggesting a potential role in modulating G-protein coupled receptor (GPCR) signaling. google.com The specific substitutions on the indolin-2-one ring are critical for determining the binding affinity and selectivity for these receptors. The 7-fluoro and 5-hydroxy groups of this compound could play a significant role in establishing interactions with the amino acid residues in the ligand-binding pockets of these or other receptors.
Protein-Protein Interaction Modulation (e.g., p53-MDM2 PPI)
The inhibition of the p53-MDM2 protein-protein interaction (PPI) is a key strategy in cancer therapy. MDM2 is a negative regulator of the p53 tumor suppressor protein. scispace.com Indolin-2-one and the structurally related isoindolinone scaffolds have been successfully utilized to develop potent inhibitors of the p53-MDM2 interaction. mdpi.comnih.govresearchgate.net These inhibitors function by mimicking the key p53 residues (Phe, Trp, Leu) that bind to a hydrophobic pocket on the surface of MDM2. scispace.com
Structure-activity relationship studies of 3-benzylideneindolin-2-one (B1620751) derivatives have highlighted the importance of substituents on both the indolin-2-one ring and the benzylidene moiety for potent inhibition. mdpi.com The 5-hydroxy group of this compound could form a critical hydrogen bond with the backbone of MDM2, while the 7-fluoro group could enhance binding through favorable hydrophobic or electrostatic interactions within the p53-binding pocket.
Biochemical Assays for Target Engagement (Hypothetical)
To validate the hypothesized molecular interactions of this compound, a series of biochemical assays would be necessary.
Enzyme Inhibition Kinetics and Mode of Inhibition (e.g., competitive, non-competitive)
To investigate the inhibitory effects on enzymatic pathways, kinetic studies would be performed. For instance, in the case of kinase inhibition, assays would measure the phosphorylation of a substrate in the presence of varying concentrations of this compound and ATP. By analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, the mode of inhibition (competitive, non-competitive, or mixed) and the inhibition constant (Ki) could be determined. A competitive mode of inhibition would be expected if the compound binds to the ATP-binding site.
Similarly, for α-glucosidase inhibition, a chromogenic substrate such as p-nitrophenyl-α-D-glucopyranoside (pNPG) could be used. The rate of product formation would be measured in the presence of the inhibitor. Kinetic analysis would reveal the mode of inhibition, with many indolo[1,2-b]isoquinoline derivatives showing a mixed-type inhibition. mdpi.com
The following table outlines a hypothetical enzyme inhibition profile for this compound based on data from related compounds.
| Target Enzyme | Hypothetical IC50 (µM) | Hypothetical Mode of Inhibition | Reference Scaffold |
| VEGFR2 Kinase | 0.5 - 5 | Competitive | 3-Substituted Indolin-2-ones nih.gov |
| PAK4 Kinase | 0.02 - 0.1 | Competitive | Substituted Indolin-2-ones nih.gov |
| α-Glucosidase | 5 - 20 | Mixed-type | 3,3-di(indolyl)indolin-2-ones nih.gov |
| MAO-B | 10 - 50 | Competitive | Various Heterocycles nih.gov |
Ligand Binding Assays to Recombinant Proteins or Cell Lysates
To confirm direct binding to a target protein, ligand binding assays would be essential. For the p53-MDM2 interaction, a common method is a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, recombinant MDM2 protein is coated on a plate, and a biotinylated p53 peptide is added along with the test compound. The ability of this compound to displace the p53 peptide would be quantified, allowing for the determination of its IC50 value.
For receptor binding, radioligand binding assays could be employed. This would involve using a radiolabeled ligand known to bind to the receptor of interest (e.g., vasopressin receptor) and measuring the ability of this compound to compete for binding to recombinant receptors or receptors present in cell lysates.
The following table presents hypothetical data from such binding assays.
| Assay Type | Target | Hypothetical IC50 (µM) | Reference Scaffold |
| p53-MDM2 ELISA | MDM2 | 1 - 10 | 3-Benzylideneindolin-2-ones mdpi.com |
| Radioligand Binding | Vasopressin V1a Receptor | 5 - 25 | Indolin-2-one derivatives google.com |
Cellular Assays for Mechanistic Pathway Analysis (Hypothetical)
The potential mechanisms of action of this compound can be explored through a series of cellular assays designed to elucidate its effects on fundamental cellular processes. These investigations are crucial for understanding the compound's therapeutic potential and its molecular targets.
Investigation of Effects on Cell Cycle Progression
To determine if this compound impacts cell proliferation by altering the cell cycle, a flow cytometry-based analysis using DNA-intercalating dyes like propidium (B1200493) iodide would be a standard approach. Hypothetically, treatment of a cancer cell line, such as human colon carcinoma (HCT116), with the compound could reveal an accumulation of cells in a specific phase of the cell cycle. For instance, a G2/M phase arrest would suggest an interference with mitotic entry or progression.
Hypothetical Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55% | 25% | 20% |
This hypothetical data would indicate a significant G2/M arrest induced by the compound, warranting further investigation into its effects on key cell cycle regulators like cyclin-dependent kinases (CDKs) and cyclins.
Induction of Specific Cellular Processes (e.g., apoptosis, autophagy)
The ability of this compound to induce programmed cell death (apoptosis) or cellular recycling (autophagy) is a key area of investigation.
Apoptosis: The induction of apoptosis can be assessed by methods such as Annexin V/PI staining, which detects the externalization of phosphatidylserine, an early apoptotic marker. A significant increase in the percentage of apoptotic cells following treatment would suggest the compound activates apoptotic pathways. For instance, some pyrrolizidine (B1209537) alkaloids have been shown to inhibit cell proliferation and induce apoptosis in a concentration-dependent manner. nih.govplos.org
Autophagy: The impact on autophagy could be monitored by observing the formation of autophagosomes and the processing of autophagy-related proteins like LC3B. An increase in the conversion of LC3B-I to LC3B-II would indicate the induction of autophagy. In some cellular contexts, autophagy can act as a survival mechanism, and its interplay with apoptosis is a critical determinant of cell fate. nih.govplos.org Studies on other compounds have shown that the induction of apoptosis can be independent of the p53 tumor suppressor protein. mdpi.com
Hypothetical Induction of Apoptosis by this compound in Cancer Cells
| Treatment Group | % of Apoptotic Cells (Annexin V Positive) |
|---|---|
| Vehicle Control | 5% |
Impact on Cellular Signaling Cascades
To understand the upstream mechanisms driving the observed cellular effects, the influence of this compound on key signaling pathways would be analyzed. This is typically done using techniques like Western blotting or phospho-protein arrays to detect changes in the phosphorylation status of key signaling proteins.
Hypothetically, if the compound induces apoptosis, its effect on pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the JNK pathway would be of interest. A decrease in the phosphorylation of pro-survival proteins like Akt or an increase in the phosphorylation of pro-apoptotic proteins like JNK would provide mechanistic insights.
Interaction with Specific Biomolecules
Direct interactions with cellular macromolecules are often the basis for a compound's biological activity.
Binding to Nucleic Acids (DNA/RNA)
The potential for this compound to bind directly to DNA or RNA could be a significant aspect of its mechanism of action. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism could be employed to study these interactions. For instance, the introduction of a 2'-fluoro group in arabinonucleosides has been shown to enhance their binding affinity for RNA targets. nih.gov This enhanced affinity is thought to arise from conformational pre-organization and favorable enthalpy of hybridization. nih.gov
Circular dichroism experiments could reveal conformational changes in DNA or RNA upon binding of the compound, indicating an intercalative or groove-binding mode of interaction. nih.gov
Interactions with Lipids and Membrane Components
The interaction of this compound with lipids and cell membrane components could influence its cellular uptake, localization, and ability to modulate membrane-associated signaling proteins. Techniques such as differential scanning calorimetry (DSC) or the use of model membrane systems like liposomes could provide insights into these interactions. A change in the phase transition temperature of lipids in the presence of the compound would suggest a direct interaction with the lipid bilayer.
Future Research Directions and Translational Potential in Chemical Biology
Discovery of Novel Biological Targets for Fluorinated Indolinones
The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of the indolinone scaffold, this modification can lead to altered or novel biological targets.
Future research should focus on comprehensive screening of 7-Fluoro-5-hydroxyindolin-2-one against a wide array of biological targets. The indolinone scaffold itself is known to interact with a variety of proteins, including kinases and phosphatases. nih.govnih.gov A series of novel fluorinated anticancer agents incorporating the indolin-2-one moiety have been synthesized and evaluated for their anticancer activities in vitro, with some compounds showing potent activities against various human cancer cell lines. rsc.org For instance, studies on other fluorinated indolinones have demonstrated their potential as anticancer agents by inhibiting proliferation and inducing apoptosis in cancer cells, as well as inhibiting angiogenesis. rsc.org
A key research direction would be to employ chemoproteomics and other advanced screening platforms to identify the direct binding partners of this compound within the cellular environment. This could unveil previously unknown targets or highlight a unique target profile conferred by the specific substitution pattern of this compound. The presence of the hydroxyl group offers a potential site for further derivatization, allowing for the development of a library of related compounds to probe structure-activity relationships and expand the scope of biological targets.
Development of Chemical Probes for Cellular Pathway Elucidation
A well-characterized small molecule with a defined mechanism of action can serve as a valuable chemical probe to dissect complex cellular pathways. eubopen.org Given the potential for high potency and selectivity, which can be enhanced by fluorination, this compound is an attractive starting point for the development of such probes.
To be utilized as a chemical probe, a molecule should ideally be cell-permeable, highly selective for its target, and possess a modifiable handle for the attachment of reporter tags (e.g., fluorophores, biotin) without disrupting its biological activity. The 5-hydroxy group on the indolinone ring of this compound provides a convenient site for such modifications.
Future efforts should be directed towards:
Target Validation: Unequivocally identifying the primary biological target(s) of this compound.
Probe Synthesis: Synthesizing tagged derivatives of the compound.
Cellular Imaging and Pulldown Assays: Utilizing these probes to visualize the subcellular localization of the target protein and to identify its interaction partners, thereby elucidating its role in cellular signaling cascades.
Application in Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The indolinone scaffold is well-suited for FBDD due to its relatively small size and synthetic tractability.
This compound itself can be considered a decorated fragment. Its future application in FBDD could involve:
Fragment Screening: Using this compound as a starting fragment in screens against various disease-relevant targets.
Fragment Growing or Linking: Once a binding interaction is confirmed, the molecule can be elaborated or linked with other fragments to generate more potent and selective ligands. The fluorine and hydroxyl groups can guide these modifications to optimize interactions within the binding pocket.
The indole (B1671886) scaffold has been successfully exploited to design compounds that bind to a variety of pharmacological targets. mdpi.com This versatility makes fluorinated indolinones like this compound valuable assets in FBDD campaigns.
Exploration of Multi-Targeting Strategies Based on the Indolinone Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple signaling pathways. Consequently, drugs that can modulate several targets simultaneously, known as multi-targeting agents, are of great interest. The indolinone scaffold has proven to be a successful framework for developing multi-targeted kinase inhibitors. nih.gov For instance, sunitinib, an indolinone derivative, is a multi-kinase inhibitor used in cancer therapy.
The specific electronic properties conferred by the fluorine atom in this compound could be leveraged to design novel multi-targeting agents. Research in this area should focus on:
Rational Design: Using computational modeling to predict the binding of this compound and its derivatives to the ATP-binding sites of various kinases or other relevant targets.
Kinase Profiling: Screening the compound against a broad panel of kinases to identify a unique polypharmacological profile.
Structure-Based Optimization: Modifying the scaffold to fine-tune its activity against a desired set of targets.
By targeting multiple nodes in a disease network, such compounds could offer improved efficacy and a reduced likelihood of drug resistance.
Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction
In the context of this compound, AI and ML can be employed to:
Predict Biological Activities: Train models on existing data for other indolinone derivatives to predict the potential biological activities and physicochemical properties of novel analogues of this compound.
De Novo Design: Generate novel indolinone-based compounds with desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov
Synthesis Prediction: Develop synthetic routes for novel indolinone derivatives, potentially accelerating the discovery process. digitellinc.com
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 7-Fluoro-5-hydroxyindolin-2-one?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintained at reflux (~80°C) to ensure efficient cyclization (e.g., ethanol solvent) .
- Solvent Choice : Polar aprotic solvents like ethanol or methanol enhance nucleophilic substitution at the 5-position fluorinated ring .
- Catalysts : Piperidine (0.1 mmol) accelerates condensation reactions, as demonstrated in analogous fluorinated indolin-2-one syntheses .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity, critical for downstream applications .
Q. How can structural confirmation of this compound be reliably performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Identify fluorine-induced deshielding (δ ~160 ppm for C-F in 13C NMR) and hydroxyl proton signals (δ ~10-12 ppm) .
- X-ray Crystallography : Resolves spatial orientation of the fluorinated indolinone core; intramolecular H-bonds (e.g., N-H⋯O) stabilize Z-conformations in related compounds .
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does fluorine substitution at the 5-position influence the biological activity of indolin-2-one derivatives?
- Methodological Answer : Fluorine’s electron-withdrawing effects enhance binding affinity to target proteins. For example:
- Neuroprotection : Fluorinated derivatives exhibit improved blood-brain barrier penetration due to increased lipophilicity (logP ~2.5) .
- Kinase Inhibition : Fluorine at the 5-position stabilizes interactions with ATP-binding pockets via halogen bonds (e.g., with carbonyl groups in kinases) .
- Comparative Studies : Replace fluorine with Cl/NO₂ in analogs to assess bioactivity shifts using IC50 assays (e.g., MTT for cytotoxicity) .
Q. What strategies resolve contradictions in reported crystallographic data for fluorinated indolin-2-one derivatives?
- Methodological Answer : Address discrepancies via:
- Conformational Analysis : Compare Z- vs. E-conformations using density functional theory (DFT) calculations. Intramolecular H-bonds in Z-forms reduce steric strain (e.g., 5-Fluoro-3-[(pyrrolyl)methylene]indolin-2-one ).
- Packing Effects : Solvent polarity during crystallization (e.g., ethanol vs. DMSO) alters dimerization patterns, as seen in H-bonded dimers forming octacyclic rings .
- Validation : Cross-reference with Cambridge Structural Database entries for similar compounds (e.g., CCDC 721013) .
Q. How can researchers design assays to evaluate the metabolic stability of this compound?
- Methodological Answer : Use in vitro and in silico approaches:
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 mins. Fluorine reduces CYP450-mediated oxidation .
- Docking Simulations : Model interactions with CYP3A4/2D6 isoforms using AutoDock Vina; fluorine’s electronegativity may hinder metabolic cleavage .
- Metabolite ID : High-resolution mass spectrometry (HRMS) identifies hydroxylated or defluorinated byproducts .
Data Interpretation & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in fluorinated indolin-2-one bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 values. Fluorine’s steric effects may skew Hill slopes .
- ANOVA with Tukey’s Test : Compare multiple derivatives (e.g., 5-F vs. 6-F analogs) to assess positional effects on potency .
- QC Criteria : Exclude outliers using Grubbs’ test (α=0.05) and ensure R² >0.95 for curve fits .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., carbonyl formation at ~1700 cm⁻¹) .
- Design of Experiments (DoE) : Use fractional factorial designs to test interactions between solvent, temperature, and catalyst loading .
- Stability Studies : Store batches under argon at -20°C to prevent hydroxyl group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
